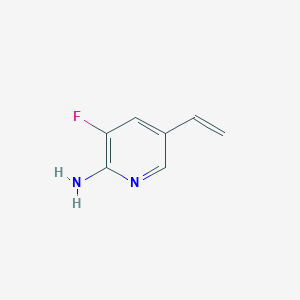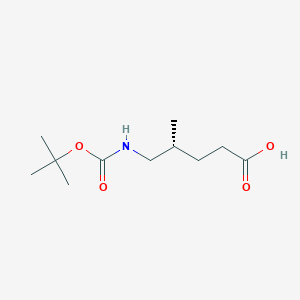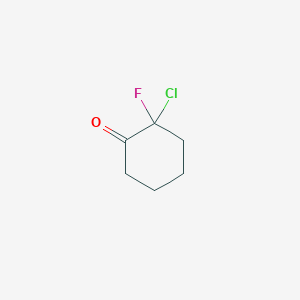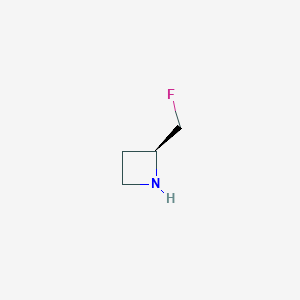
(S)-2-(Fluoromethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Fluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluoromethyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fluoromethyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the fluoromethyl group. One common method is the cyclization of appropriate precursors under basic conditions. For instance, starting from a suitable amino alcohol, cyclization can be achieved using a dehydrating agent .
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed C–H activation, are frequently used to construct the azetidine ring .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Fluoromethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique reactivity.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of (S)-2-(Fluoromethyl)azetidine involves its interaction with molecular targets through its fluoromethyl and azetidine moieties. The ring strain and electronic properties of the compound enable it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.
Piperidines: Six-membered nitrogen-containing rings with even lower ring strain.
Uniqueness
(S)-2-(Fluoromethyl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. The presence of the fluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C4H8FN |
|---|---|
Molekulargewicht |
89.11 g/mol |
IUPAC-Name |
(2S)-2-(fluoromethyl)azetidine |
InChI |
InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2/t4-/m0/s1 |
InChI-Schlüssel |
FJEHOKRORRMMCC-BYPYZUCNSA-N |
Isomerische SMILES |
C1CN[C@@H]1CF |
Kanonische SMILES |
C1CNC1CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


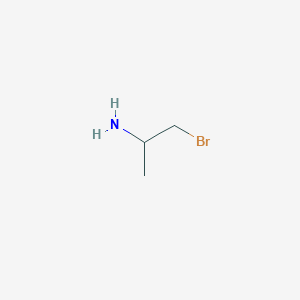
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
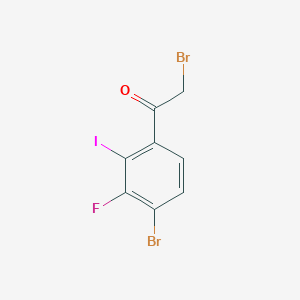
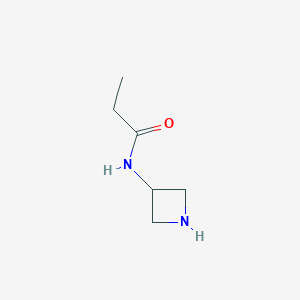


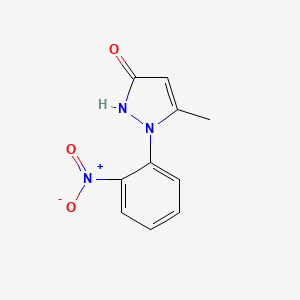
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)

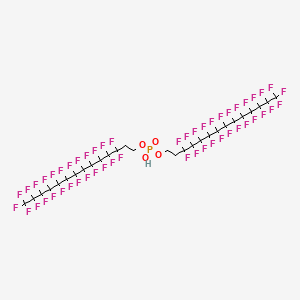
![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12850726.png)
